6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves the reaction of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, acetonitrile
Bases: Triethylamine, pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is used in various scientific research applications, including:
Proteomics: As a reagent for the modification of proteins and peptides.
Medicinal Chemistry: In the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These derivatives can interact with biological targets, such as enzymes or receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide
- 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid
Uniqueness
6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid analogs . This reactivity makes it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .
Properties
IUPAC Name |
6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLLOZTGTXGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-09-3 |
Source
|
Record name | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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